![molecular formula C23H28N4O2S B2809456 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034608-32-5](/img/structure/B2809456.png)
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide
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Description
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Base-Free Transfer Hydrogenation of Ketones
The study by Ruff et al. (2016) explored the use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for base-free transfer hydrogenation of ketones. This process is significant for its application in reducing ketones to alcohols without the need for basic additives, showcasing the potential of related compounds in catalysis under mild conditions Ruff, A., Kirby, C., Chan, B., & O'Connor, A. R. (2016). Organometallics, 35, 327-335.
Molecular and Supramolecular Structures
Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide. Their research highlights the structural nuances of these compounds and their potential as ligands for metal coordination, contributing to the understanding of their roles in creating complex molecular architectures Jacobs, D. L., Chan, B., & O'Connor, A. R. (2013). Acta Crystallographica Section C, 69 Pt 11, 1397-401.
Diorganotin Derivatives with Pyridyl Functionalized Bis(pyrazol-1-yl)methanes
Li et al. (2010) synthesized and characterized three pyridyl functionalized bis(pyrazol-1-yl)methanes and their diorganotin derivatives, evaluating their cytotoxic activity for Hela cells in vitro. This study underscores the relevance of such compounds in developing new materials with potential biomedical applications Li, F.-L., Song, H.-b., Dai, B., & Tang, L. (2010). Applied Organometallic Chemistry, 24, 669-674.
Catalysts for Cyclooctane Oxidation
Silva et al. (2016) investigated complexes bearing 2,2,2-tris(pyrazol-1-yl)ethyl methanesulfonate as catalysts for cyclooctane oxidation. Their findings highlight the versatility of such complexes in catalyzing the oxidation of hydrocarbons, a crucial process in the chemical industry Silva, T. F. S., Rocha, B. G. M., Silva, M. F. C. G., Martins, L., & Pombeiro, A. (2016). New Journal of Chemistry, 40, 528-537.
properties
IUPAC Name |
N-cyclopentyl-1-(3-methylphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-19-5-4-6-20(17-19)18-30(28,29)27(22-7-2-3-8-22)16-15-26-14-11-23(25-26)21-9-12-24-13-10-21/h4-6,9-14,17,22H,2-3,7-8,15-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKFQZCRYKIILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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